molecular formula C23H19N3O3S B2737696 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide CAS No. 1021074-13-4

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2737696
CAS No.: 1021074-13-4
M. Wt: 417.48
InChI Key: PBMCWATXUUUXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,7-Trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted xanthene carboxamide group. The thiazolopyrimidine moiety is characterized by a bicyclic system with a sulfur atom in the thiazole ring and a ketone group at position 3. Methyl substituents at positions 2, 3, and 7 on the thiazolopyrimidine ring likely influence steric and electronic properties, modulating reactivity and intermolecular interactions .

Properties

IUPAC Name

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-12-20(22(28)26-13(2)14(3)30-23(26)24-12)25-21(27)19-15-8-4-6-10-17(15)29-18-11-7-5-9-16(18)19/h4-11,19H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMCWATXUUUXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is a complex heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A thiazolo-pyrimidine ring system.
  • A xanthene moiety linked through a carboxamide group.

This structural configuration is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound acts as a potential antagonist at the 5-HT2A receptor , which is implicated in several neurological disorders. By inhibiting this receptor's activity, it may modulate neurotransmitter release and neuronal signaling pathways.
  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit the expression of inflammatory mediators such as IL-6 and TNF-α, indicating potential use in treating inflammatory conditions.

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • Cell Proliferation Inhibition : Studies using human cancer cell lines (e.g., A431 and A549) demonstrated that derivatives can significantly inhibit cell proliferation.
CompoundCell LineIC50 (μM)Mechanism
B7A4311.0Apoptosis induction
B7A5492.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Case Studies

  • Case Study on Anticancer Activity : A study involving the evaluation of several thiazolopyrimidine derivatives found that specific modifications led to enhanced anticancer effects in vitro. The lead compound exhibited significant inhibition of cell migration and induced apoptosis in tested cancer cell lines.
  • Inflammatory Response Modulation : In vitro assays demonstrated that the compound could reduce the levels of inflammatory cytokines in macrophage cultures, suggesting its utility in managing inflammatory diseases.

Research Findings

Recent investigations have highlighted the following key findings regarding this compound:

  • Inhibition of AKT and ERK Pathways : The compound has been shown to inhibit critical signaling pathways involved in cell survival and proliferation in cancer cells.
  • Structure–Activity Relationship (SAR) : Modifications to the xanthene or thiazolopyrimidine moieties can significantly alter biological activity, emphasizing the importance of specific functional groups in enhancing efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

This compound shares the thiazolo[3,2-a]pyrimidine core but differs in substituents:

  • Substituents : A phenyl group at position 5, a trimethoxybenzylidene group at position 2, and an ethyl carboxylate at position 4.
  • Synthesis : Prepared via refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and 2,4,6-trimethoxybenzaldehyde in acetic acid/acetic anhydride (78% yield) .
  • Crystallography : The pyrimidine ring adopts a flattened boat conformation (C5 deviates by 0.224 Å from the mean plane). The dihedral angle between the thiazolopyrimidine and benzene rings is 80.94°, indicating significant steric hindrance. Hydrogen bonding (C–H···O) forms chains along the c-axis, stabilizing the crystal lattice .

Comparison :

  • The target compound replaces the phenyl and trimethoxybenzylidene groups with methyl substituents (positions 2, 3, 7) and a xanthene carboxamide. This substitution reduces steric bulk compared to the trimethoxybenzylidene group but introduces a rigid, planar xanthene system.
5-[3-(9H-Carbazol-9-yl Acetyl) Triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one
  • Structure : Features a pyrimidine ring with a carbazole-acetyl-triazanylidene substituent.
  • Function: Carbazole derivatives are known for optoelectronic and anticancer properties. The triazanylidene group may facilitate metal coordination .

Comparison :

  • The xanthene carboxamide in the target compound offers a larger conjugated system than carbazole, possibly enhancing fluorescence or π-π stacking in biological targets.

Xanthene-Based Analogues

N-Substituted Tetrahydrocarbazoles (Patent: WO 2018/09)
  • Structure : Tetrahydrocarbazole derivatives with acetamide substituents (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide).
  • Activity : These compounds are patented for "specific activity," likely targeting neurological or inflammatory pathways .

Comparison :

  • The target compound’s xanthene group is fully aromatic, whereas tetrahydrocarbazoles are partially saturated. This difference impacts rigidity and electronic properties, with xanthene likely exhibiting stronger fluorescence and oxidative stability.
  • The carboxamide linkage in the target compound may mimic biological peptides more effectively than the acetylated carbazole derivatives.

Physicochemical and Pharmacological Implications

Crystallographic and Hydrogen-Bonding Patterns

The target compound’s crystal structure (inferred from analogous thiazolopyrimidines) is expected to exhibit:

  • Puckered Thiazolopyrimidine Ring : Similar to the flattened boat conformation observed in Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
  • Hydrogen Bonding : The xanthene carboxamide may form C–H···O or N–H···O bonds, akin to patterns described in Etter’s graph-set analysis .

Q & A

Basic Research Questions

Q. What are effective methods for synthesizing N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide?

  • Methodology : The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions, such as:

  • Condensation reactions : Refluxing precursors (e.g., substituted pyrimidines or thiazoles) with xanthene derivatives in solvents like glacial acetic acid or ethanol under controlled temperatures (100–120°C) .
  • Crystallization : Slow evaporation of ethyl acetate-ethanol mixtures (3:2 ratio) yields high-purity crystals suitable for X-ray diffraction .
    • Key Parameters : Reaction time (8–12 hours), solvent polarity, and stoichiometric ratios of reagents (e.g., sodium acetate as a catalyst) significantly influence yield (e.g., 78% reported for analogous compounds) .

Q. How can the crystal structure of this compound be resolved experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement .
  • Protocol :

Grow crystals via slow evaporation.

Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å).

Refine using SHELXL to model hydrogen atoms in riding positions and analyze dihedral angles (e.g., 80.94° between fused rings in related structures) .

  • Validation : Confirm puckering parameters (e.g., boat conformation deviations of 0.224 Å) and hydrogen-bonding networks (C–H···O bifurcated bonds) .

Q. What spectroscopic methods are optimal for characterizing its purity and functional groups?

  • Analytical Workflow :

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 to identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .
  • IR : Detect C=O stretching (1650–1750 cm1^{-1}) and N–H bending (1550–1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peaks) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Approach :

  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or DNA topoisomerases) based on thiazolo-pyrimidine-xanthene hybrid scaffolds .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
    • Validation : Compare computational binding affinities (ΔG values) with experimental IC50_{50} data from enzyme inhibition assays .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

  • Case Study : Discrepancies in hydrogen-bonding patterns between SC-XRD and IR:

SC-XRD : Identify bifurcated C–H···O bonds (2.8–3.2 Å) using Mercury software .

IR Validation : Match observed O–H stretches (broad peaks ~3000 cm1^{-1}) with crystallographic donor-acceptor distances .

  • Statistical Tools : Apply R-factors (<0.05) and goodness-of-fit (GOF) metrics during SHELXL refinement to ensure model accuracy .

Q. How to design multi-step synthetic routes for derivatives with enhanced bioactivity?

  • Methodology :

  • Functionalization : Introduce substituents (e.g., nitro or trifluoromethyl groups) via nucleophilic substitution at the xanthene carboxamide or thiazolo-pyrimidine positions .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 8–12 hours conventional) for intermediates like 5-oxo-thiazolo-pyrimidines .
    • Optimization : Use DOE (Design of Experiments) to screen solvent combinations (DMF/EtOH) and catalysts (e.g., Pd/C for cross-coupling) .

Key Challenges and Solutions

  • Challenge : Low solubility in aqueous media due to the xanthene core.
    • Solution : Use co-solvents (DMSO:PBS, 1:9) for in vitro assays or PEGylation for drug delivery studies .
  • Challenge : Crystallization of bulky hybrids.
    • Solution : Employ solvent layering (hexane/ethyl acetate) or additive screening (e.g., DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.